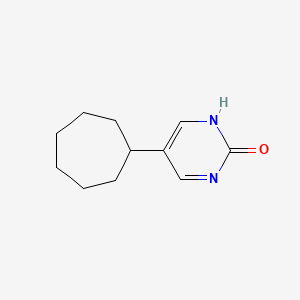![molecular formula C22H20O2 B14361172 2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one CAS No. 90448-01-4](/img/structure/B14361172.png)
2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one is an organic compound that features a biphenyl group and a hydroxyphenylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the Grignard reaction, where phenyl magnesium bromide reacts with benzophenone to form the desired product . The reaction typically requires anhydrous conditions and is carried out in an ether solvent to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions such as the Suzuki coupling, which uses palladium as a catalyst to couple aryl halides with arylboronic acids . These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1-phenylbutan-1-one.
Reduction: Formation of 2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutanol.
Substitution: Formation of nitro or halogenated derivatives of the biphenyl group.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the biphenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
4-Hydroxybiphenyl: Similar structure but lacks the butanone moiety.
Benzophenone: Contains two phenyl rings connected by a carbonyl group but lacks the hydroxy and butanone groups.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one is unique due to the presence of both a hydroxy group and a butanone moiety, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields of research.
Properties
CAS No. |
90448-01-4 |
|---|---|
Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-hydroxy-1-phenyl-2-(4-phenylphenyl)butan-1-one |
InChI |
InChI=1S/C22H20O2/c23-16-15-21(22(24)20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14,21,23H,15-16H2 |
InChI Key |
PIAYDZCXJSKMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCO)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


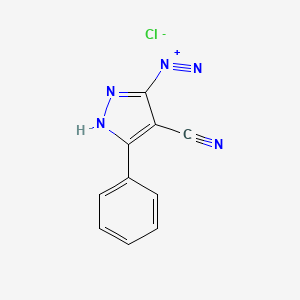
![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)
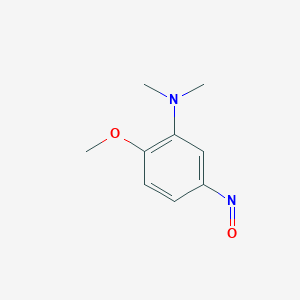
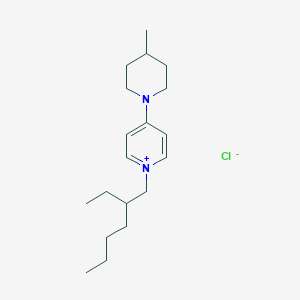
![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)
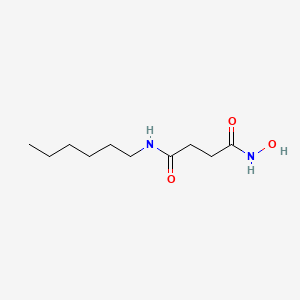
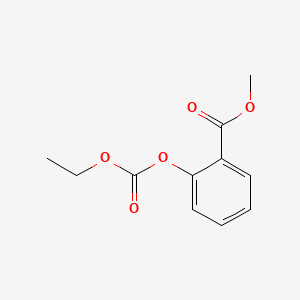
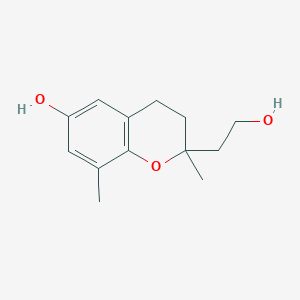
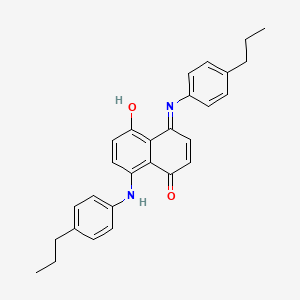
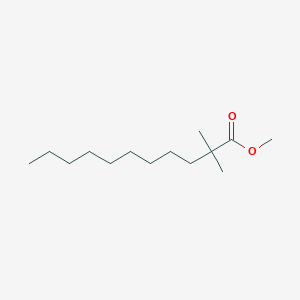

![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)
